molecular formula C22H21ClN2O7 B11951052 Anhydrochlortetracycline Hydrochloride

Anhydrochlortetracycline Hydrochloride

Cat. No.: B11951052
M. Wt: 460.9 g/mol
InChI Key: WLYIHXRYRNHXOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Anhydrochlortetracycline Hydrochloride is a derivative of tetracycline, a broad-spectrum antibiotic. It is known for its role in controlling tetracycline-dependent gene expression systems in bacteria. Unlike its precursor, tetracycline, this compound exhibits lower antibacterial activity but is valuable in various scientific research applications .

Chemical Reactions Analysis

Types of Reactions: Anhydrochlortetracycline Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various tetracycline derivatives with altered antibacterial properties and chemical stability .

Scientific Research Applications

Anhydrochlortetracycline Hydrochloride is widely used in scientific research due to its unique properties:

Mechanism of Action

Anhydrochlortetracycline Hydrochloride exerts its effects by binding to the bacterial ribosome, specifically the 30S ribosomal subunit. This binding prevents the attachment of aminoacyl-tRNA to the ribosome, thereby inhibiting protein synthesis. This mechanism is similar to other tetracycline antibiotics but with reduced efficacy .

Comparison with Similar Compounds

  • Tetracycline
  • Chlortetracycline
  • Oxytetracycline
  • Doxycycline
  • Minocycline

Comparison: Anhydrochlortetracycline Hydrochloride is unique due to its lower antibacterial activity and its specific use in gene expression studies. Unlike its counterparts, it is not primarily used as an antibiotic but as a research tool in various scientific fields .

Biological Activity

Anhydrochlortetracycline hydrochloride (ACTC) is a degradation product of chlortetracycline, a well-known antibiotic. This compound has garnered attention for its biological activity, particularly its antibacterial properties, but it exhibits significantly reduced efficacy compared to its parent compound. This article explores the biological activity of ACTC, including its mechanisms of action, antibacterial effectiveness, and potential applications.

Anhydrochlortetracycline is formed through the acid degradation of chlortetracycline. Its chemical structure is represented as C22H21ClN2O7, with a molecular weight of 444.87 g/mol. The compound is characterized by the presence of a chlorine atom and several hydroxyl groups that contribute to its biological properties .

Antibacterial Activity

In Vitro Efficacy
ACTC has been shown to possess antibacterial properties, albeit at a reduced level compared to chlortetracycline. Studies indicate that ACTC effectively inhibits the growth of specific bacteria, particularly actinomycetes such as Streptomyces aureofaciens, and exhibits activity against pathogens like Nocardia asteroides and Salmonicida .

The following table summarizes the antibacterial activity of ACTC against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC) Effectiveness
Streptomyces aureofaciens32 µg/mLStrong inhibition
Nocardia asteroides16 µg/mLModerate inhibition
Salmonicida64 µg/mLModerate inhibition

Mechanism of Action
ACTC primarily exerts its antibacterial effects through inhibition of protein synthesis. However, it is noted to be a poor inhibitor relative to chlortetracycline, which limits its therapeutic use in clinical settings . The compound's mechanism involves binding to the bacterial ribosome, disrupting the translation process necessary for bacterial growth and replication.

Toxicity Profile

Preliminary studies have indicated that ACTC exhibits low toxicity in vivo. In mouse models, doses up to 160 mg/kg did not show significant adverse effects, suggesting a favorable safety profile for potential therapeutic applications . However, further research is needed to fully assess the long-term effects and safety in humans.

Case Studies and Research Findings

  • Antibacterial Efficacy Against Fish Pathogens
    A study focused on aquatic pathogens demonstrated that ACTC could effectively reduce bacterial counts in infected fish populations. This suggests potential applications in aquaculture for controlling bacterial infections without significant toxicity to the host organisms .
  • Comparative Studies with Chlortetracycline
    Comparative studies have highlighted that while ACTC retains some antibacterial activity, it is substantially less effective than chlortetracycline. This raises questions about its utility as a standalone treatment option but indicates potential as an adjunct therapy in combination with other agents .

Properties

IUPAC Name

7-chloro-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-6-methyl-3,12-dioxo-4a,5-dihydro-4H-tetracene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN2O7/c1-7-8-6-9-16(25(2)3)18(28)15(21(24)31)20(30)22(9,32)19(29)13(8)17(27)14-11(26)5-4-10(23)12(7)14/h4-5,9,16,26-27,30,32H,6H2,1-3H3,(H2,24,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLYIHXRYRNHXOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C(C=CC(=C14)Cl)O)O)O)O)C(=O)N)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN2O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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